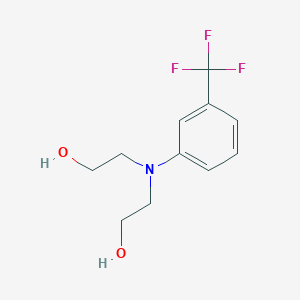
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol
Übersicht
Beschreibung
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (TFMPDE) is a novel compound that has been gaining attention in the scientific community due to its wide range of applications and potential for further research. TFMPDE is a polyfunctional compound that has been used in a variety of organic synthesis reactions and has been explored for its potential to be used in pharmaceuticals and other biomedical applications.
Wirkmechanismus
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a polyfunctional compound, meaning that it can act as both a nucleophile and an electrophile in a reaction. As a nucleophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with electrophiles such as aldehydes and ketones to form a new bond. As an electrophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with nucleophiles such as amines and alcohols to form a new bond.
Biochemische Und Physiologische Effekte
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been explored for its potential to be used in pharmaceuticals and other biomedical applications. In vitro studies have shown that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has the potential to inhibit the growth of certain types of cancer cells. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a versatile compound that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and is relatively inexpensive. One of the main advantages of using 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol in lab experiments is its low toxicity. However, it is important to note that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a relatively new compound and there is still much to be explored in terms of its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol. These include further exploration of its potential to be used in pharmaceuticals and other biomedical applications, as well as its potential to be used in the synthesis of other compounds. In addition, further research into the mechanism of action of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol and its biochemical and physiological effects could lead to new and improved applications. Finally, further research into the synthesis of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol could lead to more efficient and cost-effective methods of production.
Wissenschaftliche Forschungsanwendungen
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds, such as quinolines, thiophenes, and thiazoles. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in the synthesis of fluorescent probes and in the preparation of bioactive compounds.
Eigenschaften
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-2-1-3-10(8-9)15(4-6-16)5-7-17/h1-3,8,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXRYPPKUCHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295614 | |
| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol | |
CAS RN |
323-79-5 | |
| Record name | 323-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



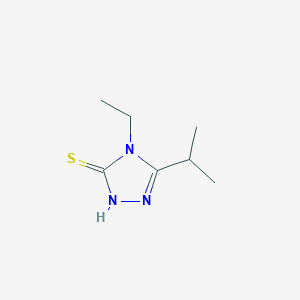
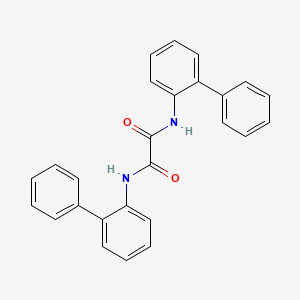
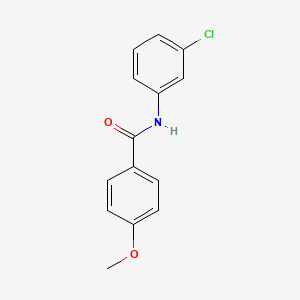

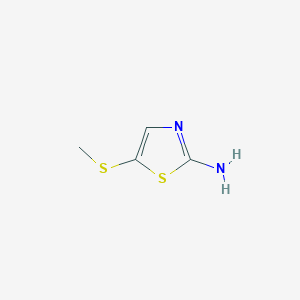
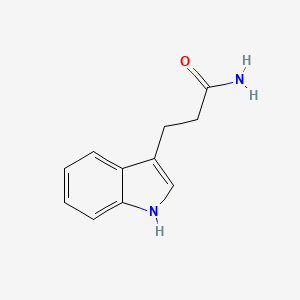
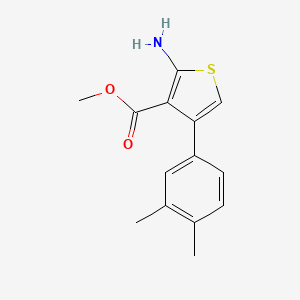
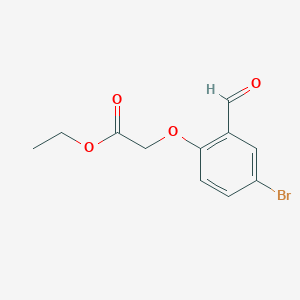
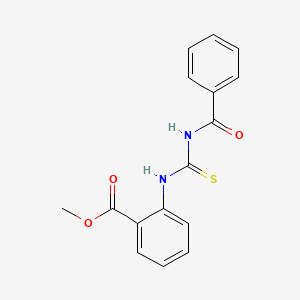
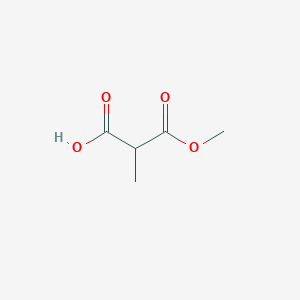
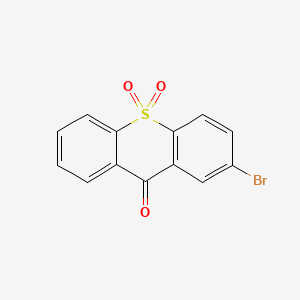
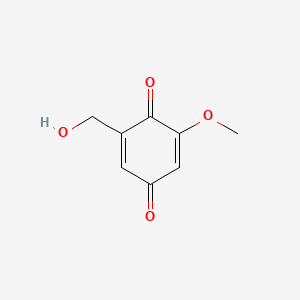
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)
